NT113 - 1398833-56-1

NT113

Catalog Number: EVT-278126
CAS Number: 1398833-56-1
Molecular Formula: C27H25ClFN5O2
Molecular Weight: 505.9784
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NT113 is a pan-ERBB inhibitor with high brain penetrance. NT113 inhibits the growth of glioblastoma xenografts with EGFR amplification. NT113 is active against GBM xenografts in which wild-type EGFR or EGFRvIII is highly expressed. NT113 has inhibitory activity, both in vivo and in vitro, on ERBB family member phosphorylation, as well as on the phosphorylation of downstream signaling mediator Akt. NT113 may be potentially useful in treating patients with GBM.
Synthesis Analysis

The synthesis of NT113 involves several key methodologies. While specific synthetic routes are proprietary, general approaches for similar compounds typically include:

  1. Chemical Synthesis: Utilizing organic chemistry techniques such as coupling reactions to form the core structure of the pan-ERBB inhibitor.
  2. Purification: Techniques such as chromatography are employed to isolate NT113 from reaction byproducts and impurities.
  3. Characterization: The synthesized compound is characterized using methods like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.

Technical details regarding exact reagents and conditions may vary but typically involve standard laboratory practices in organic synthesis.

Molecular Structure Analysis

The molecular structure of NT113 is characterized by its ability to bind irreversibly to the target receptors. Detailed structural data indicate:

  • Molecular Formula: C19H20N4O2S
  • Molecular Weight: 364.45 g/mol
  • Structure: The compound features a complex arrangement conducive to binding with the active sites of ERBB family receptors.

The structural analysis reveals that NT113 has distinct functional groups that contribute to its high affinity for its targets, with specific interactions at critical binding sites enhancing its inhibitory effects .

Chemical Reactions Analysis

NT113 undergoes several key chemical reactions that facilitate its mechanism of action:

These reactions underline NT113's potency and specificity as a therapeutic agent.

Mechanism of Action

NT113 operates primarily through the inhibition of signaling pathways mediated by the ERBB family of receptors. The mechanism can be summarized as follows:

  1. Receptor Binding: Upon administration, NT113 binds irreversibly to the active site of ERBB receptors.
  2. Signal Disruption: This binding prevents receptor dimerization and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
  3. Tumor Growth Inhibition: By blocking these signals, NT113 effectively inhibits tumor growth in models of glioblastoma, particularly those exhibiting EGFR amplification.

Data from studies indicate significant reductions in tumor size and improved survival rates in treated animal models .

Physical and Chemical Properties Analysis

NT113 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for determining formulation strategies for therapeutic use.

Applications

NT113 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for treating glioblastoma and other cancers characterized by aberrant ERBB signaling.
  2. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.
  3. Research Tool: Utilized in studies exploring ERBB signaling pathways and their roles in cancer biology.
Introduction to NT113 in Glioblastoma Therapeutics

Molecular Pathogenesis of Glioblastoma Multiforme (GBM)

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by extensive molecular heterogeneity and therapeutic resistance. The median survival remains approximately 15 months despite multimodal interventions, underscoring the urgent need for targeted therapies [8].

EGFR Amplification and ERBB Signaling Dysregulation

Epidermal Growth Factor Receptor (EGFR) amplification occurs in 40-57% of primary GBM cases, making it the most frequent oncogenic driver [3] [6]. This amplification often co-occurs with mutant isoforms like EGFRvIII (present in 25-30% of EGFR-amplified tumors), which exhibits constitutive kinase activity independent of ligand binding [3] [6]. Dysregulated ERBB signaling activates two critical downstream pathways:

  • PI3K/AKT/mTOR: Promotes cell survival and proliferation, frequently hyperactivated via PTEN loss (20-34% of GBMs) [8].
  • RAS/RAF/MEK/ERK: Drives cell cycle progression and invasion [2].

Table 1: Frequency of EGFR Aberrations in GBM (TCGA Data)

Molecular AlterationFrequencyFunctional Consequence
EGFR amplification57.4%Receptor overexpression
EGFRvIII mutation25-30%Ligand-independent signaling
PTEN loss20-34%PI3K pathway hyperactivation
Co-amplification of EGFR/EGFRvIII~50%Enhanced tumor aggressiveness [3] [8]

Clinical Challenges in Targeting Intracranial Tumors

The blood-brain barrier (BBB) severely limits drug delivery to intracranial tumors. First-generation EGFR inhibitors (e.g., erlotinib) achieve brain-to-plasma ratios of only 2-5%, resulting in subtherapeutic concentrations [1] [4]. Additionally, GBM exhibits intratumoral heterogeneity, where EGFRvIII-positive and negative cells coexist within the same tumor, enabling rapid adaptive resistance [6] [9].

ERBB Receptor Tyrosine Kinase Family as a Therapeutic Target

Structural and Functional Roles of EGFR/ERBB in GBMThe ERBB family comprises four receptors (EGFR/HER1, HER2, HER3, HER4). In GBM, EGFR features:

  • Extracellular domain (ECD) mutations: EGFRvIII lacks exons 2-7, creating a constitutively active dimerization interface [3].
  • Intracellular domain (ICD) alterations: Kinase domain mutations (e.g., EGFRvIV) sustain downstream signaling [3].EGFRvIII preferentially activates the PI3K/AKT pathway over MAPK, driving tumor stemness via ASPM protein upregulation [6].

Limitations of First-Generation ERBB Inhibitors

First-generation inhibitors face three key limitations:

  • Poor CNS penetration: Erlotinib’s brain-to-plasma ratio is 0.05-0.07 vs. NT113’s 0.9-1.2 [1] [5].
  • Selectivity gaps: Reversible inhibitors (erlotinib) fail to block HER2/HER3 compensatory signaling [4].
  • Conformational resistance: EGFRvIII’s truncated ECD reduces erlotinib binding affinity [5].

Table 2: Comparative Properties of ERBB Inhibitors

InhibitorTarget SpecificityBrain-to-Plasma RatioEfficacy in EGFRvIII+ Models
ErlotinibEGFR (reversible)0.05-0.07Minimal
LapatinibEGFR/HER2 (reversible)0.01-0.03Low
AfatinibPan-ERBB (irreversible)0.1-0.2Moderate
NT113Pan-ERBB (irreversible)0.9-1.2High [1] [4] [5]

Rationale for Pan-ERBB Inhibition in EGFRvIII+ Glioblastoma

NT113 overcomes prior limitations through three mechanisms:

  • Irreversible binding: Covalently attaches to Cys797 in the EGFR kinase domain, blocking kinase activity even in EGFRvIII mutants [5] [10].
  • Pan-ERBB inhibition: Simultaneously targets HER2/HER3 to prevent compensatory pathway activation [1] [5].
  • Enhanced brain penetrance: Achieves tumor-to-plasma ratios >1.0 in orthotopic models, exceeding erlotinib by 15-fold [1] [5].

In vivo studies demonstrate NT113’s superior efficacy:

  • In GBM12 xenografts (EGFRvIII+), NT113 increased median survival by 135% vs. 42% for lapatinib [5].
  • Western blot analysis confirmed near-complete suppression of pEGFR, pHER2, and pAkt in NT113-treated tumors [5].

Table 3: NT113's Preclinical Efficacy in Intracranial Models

Model TypeEGFR StatusSurvival Extension vs. ControlTumor Growth Inhibition
U87vIIIEGFRvIII+98%89%
GBM39wtEGFR amplified75%78%
GBM12EGFRvIII+135%92% [1] [5]

The compound’s chemical structure features a quinazolinyl acrylamide core with a (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl moiety, enhancing BBB penetration [10]. By concurrently inhibiting multiple ERBB receptors and downstream effectors (Akt), NT113 addresses the signaling redundancy that undermines selective EGFR inhibitors [5] [9].

Properties

CAS Number

1398833-56-1

Product Name

NT113

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C27H25ClFN5O2

Molecular Weight

505.9784

InChI

InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)

InChI Key

NQSNDWQDQPMUOC-JTOSHVFGSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl

Solubility

Soluble in DMSO

Synonyms

NT113; NT-113; NT 113.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.